![molecular formula C26H21N7O3 B2486545 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1171504-87-2](/img/structure/B2486545.png)
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves intricate procedures that ensure the introduction of specific functional groups at designated positions on the molecule. For instance, the synthesis of antipyrine-like derivatives, which share a structural resemblance, involves cyclocondensation reactions, hydrolysis, and amidation steps, resulting in compounds with defined structural and functional characteristics (Saeed et al., 2020). These synthetic routes provide valuable insights into the complexity and specificity required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed through X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These studies reveal the intricacies of intermolecular interactions, such as hydrogen bonding and π-interactions, which play a crucial role in the stabilization and solid-state structure of these molecules (Saeed et al., 2020). Understanding these interactions is pivotal for elucidating the compound's chemical reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of similar compounds is influenced by their functional groups and molecular structure. For example, the presence of reactive sites such as amino and carboxamide groups can undergo various chemical reactions, including cyclocondensation and N-alkylation, leading to a diverse array of derivatives with unique properties and potential applications (Saeed et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are closely related to the compound's molecular structure. Studies involving X-ray crystallography provide detailed insights into the crystalline structure, highlighting how intermolecular interactions influence physical properties (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to form derivatives, are key aspects of these compounds. The synthesis and structural elucidation of antipyrine-like derivatives underscore the significance of detailed chemical analysis in understanding the compound's potential utility and behavior in different chemical contexts (Saeed et al., 2020).
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized compounds with structures closely related to the specified compound, exploring their potential as antimicrobial agents. For instance, novel analogs of pyrimidine and pyrazole derivatives have been designed and shown to exhibit promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These findings suggest a potential application of the specified compound in developing new antibacterial agents (Palkar et al., 2017; Idrees et al., 2020).
Anticancer Applications
Compounds structurally similar to the one have been synthesized and evaluated for their anticancer properties. Notably, derivatives of pyrazolopyrimidine have shown activity against cancer cell lines such as HCT-116 and MCF-7, indicating potential applications in cancer therapy. The structure-activity relationship analysis suggests that modifications in the pyrazolopyrimidine core could lead to compounds with enhanced anticancer efficacy (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N7O3/c1-14-8-9-18(10-15(14)2)32-23-19(13-27-32)24(34)30-26(29-23)33-22(11-16(3)31-33)28-25(35)21-12-17-6-4-5-7-20(17)36-21/h4-13H,1-3H3,(H,28,35)(H,29,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCGCGXQGTOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=CC=CC=C6O5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide |
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